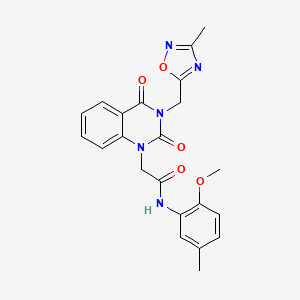

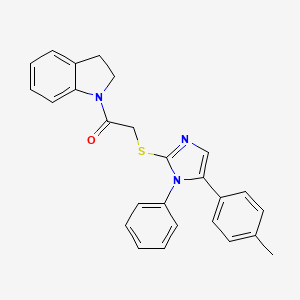

N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide" is a derivative of quinazoline, a heterocyclic compound that has been the focus of research due to its potential therapeutic properties. Quinazoline derivatives have been studied for their anti-cancer activity, particularly as inhibitors for enzymes like methionine synthase (MetS), which is over-expressed in certain tumor cells and plays a role in DNA synthesis and repair . Additionally, quinazoline derivatives have been investigated for their psychotropic properties, including anxiosedative and antidepressant effects .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves methods such as direct alkylation or coupling reactions. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally related to the compound , was achieved using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods facilitate the formation of the quinazoline core and allow for the introduction of various substituents that can modulate the compound's biological activity.

Molecular Structure Analysis

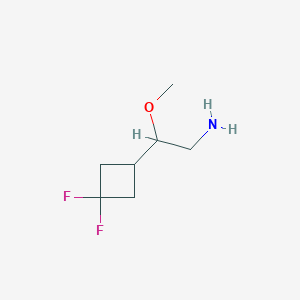

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. The compound likely contains additional functional groups, such as the oxadiazole ring and methoxy and methyl substituents, which can influence its binding affinity and specificity towards biological targets like MetS .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including alkylation, acylation, and thioether formation, as part of their synthesis. The reactivity of these compounds is often dictated by the presence of electron-withdrawing or electron-donating groups, which can affect the nucleophilicity and electrophilicity of different positions on the quinazoline ring. The specific chemical reactions involved in the synthesis of the compound are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can alter these properties, potentially affecting the compound's bioavailability and pharmacokinetics. For example, the presence of a methoxy group can increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes .

科学的研究の応用

Thermo-Physical Properties and Solubility Studies

- Studies have investigated the thermo-physical properties of oxadiazole derivatives, providing insights into their solubility, density, viscosity, and ultrasonic sound velocity in solvents like chloroform and N,N-dimethylformamide. These properties are crucial for determining the applicability of such compounds in drug formulation and material science (Godhani et al., 2013).

Antimicrobial and Antitumor Activities

- Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown promising results against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

- Quinazoline derivatives have been explored for their antitumor activities. These compounds have been tested against different human tumor cell lines, with some showing significant inhibitory effects. This suggests potential applications in cancer therapy, particularly in targeted therapies against specific cancer types (Kaya et al., 2017).

Antidepressant and Anxiolytic Effects

- Certain acetanilide derivatives of quinazoline have been studied for their anxiosedative and antidepressant properties. These studies suggest the potential use of these compounds in developing new treatments for anxiety and depression (Tyurenkov et al., 2013).

Antioxidant Activity

- Coordination complexes constructed from pyrazole-acetamide derivatives have been evaluated for their antioxidant activities. The study indicates that such compounds can significantly inhibit oxidative stress, pointing to potential applications in preventing oxidative stress-related diseases (Chkirate et al., 2019).

特性

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-13-8-9-18(31-3)16(10-13)24-19(28)11-26-17-7-5-4-6-15(17)21(29)27(22(26)30)12-20-23-14(2)25-32-20/h4-10H,11-12H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTLCEIJFORIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)

![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)